molecular formula C17H21ClN4O2S B2956303 N-{1-[(4-chlorophenyl)methanesulfonyl]piperidin-4-yl}-N-methylpyrimidin-4-amine CAS No. 2380177-92-2

N-{1-[(4-chlorophenyl)methanesulfonyl]piperidin-4-yl}-N-methylpyrimidin-4-amine

Cat. No.: B2956303
CAS No.: 2380177-92-2
M. Wt: 380.89
InChI Key: REUSDEPBNBYSEJ-UHFFFAOYSA-N
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Description

N-{1-[(4-chlorophenyl)methanesulfonyl]piperidin-4-yl}-N-methylpyrimidin-4-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-chlorophenyl)methanesulfonyl]piperidin-4-yl}-N-methylpyrimidin-4-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the attachment of the pyrimidine ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-chlorophenyl)methanesulfonyl]piperidin-4-yl}-N-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{1-[(4-chlorophenyl)methanesulfonyl]piperidin-4-yl}-N-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(4-chlorophenyl)methanesulfonyl]piperidin-4-yl}-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(4-chlorophenyl)methanesulfonyl]piperidin-4-yl}-N-methylpyrimidin-4-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2S/c1-21(17-6-9-19-13-20-17)16-7-10-22(11-8-16)25(23,24)12-14-2-4-15(18)5-3-14/h2-6,9,13,16H,7-8,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUSDEPBNBYSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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